molecular formula C15H11NO3S B15213773 3-(Benzenesulfonyl)-5-phenyl-1,2-oxazole CAS No. 72309-53-6

3-(Benzenesulfonyl)-5-phenyl-1,2-oxazole

Cat. No.: B15213773
CAS No.: 72309-53-6
M. Wt: 285.3 g/mol
InChI Key: SZWZYEHJGIZQJF-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylsulfonyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with phenyl and phenylsulfonyl groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylsulfonyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of a phenyl-substituted nitrile oxide with a phenylsulfonyl-substituted alkyne under mild conditions. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of isoxazoles, including 5-Phenyl-3-(phenylsulfonyl)isoxazole, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of disubstituted isoxazoles from aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(phenylsulfonyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Phenyl-3-(phenylsulfonyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylsulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a simple isoxazole ring.

    3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3 and 5 positions of the isoxazole ring.

    Phenylsulfonyl-substituted Isoxazoles: Compounds with a phenylsulfonyl group at different positions on the isoxazole ring.

Uniqueness

5-Phenyl-3-(phenylsulfonyl)isoxazole is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

72309-53-6

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H11NO3S/c17-20(18,13-9-5-2-6-10-13)15-11-14(19-16-15)12-7-3-1-4-8-12/h1-11H

InChI Key

SZWZYEHJGIZQJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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